Benzyl 2-(tert-butylamino)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl 2-(tert-butylamino)acetate is an organic compound with the molecular formula C13H19NO2 and a molecular weight of 221.3 g/mol . It is primarily used in research and development within the field of organic chemistry. This compound is known for its unique structure, which includes a benzyl group, a tert-butylamino group, and an acetate group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 2-(tert-butylamino)acetate typically involves the reaction of benzyl bromide with tert-butylamine in the presence of a base, followed by esterification with acetic acid. The reaction conditions often include:
Solvent: Anhydrous ethanol or methanol
Temperature: Room temperature to reflux
Catalyst: Acid catalysts such as sulfuric acid or hydrochloric acid
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, where the benzyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium
Reduction: Hydrogen gas with palladium on carbon
Substitution: Sodium hydride or other strong bases
Major Products:
Oxidation: Benzyl alcohol derivatives
Reduction: Benzylamine derivatives
Substitution: Various substituted benzyl derivatives
Scientific Research Applications
Benzyl 2-(tert-butylamino)acetate is utilized in various scientific research applications, including:
Chemistry: As a building block in organic synthesis and for studying reaction mechanisms.
Biology: Investigating its potential as a biochemical probe.
Medicine: Exploring its pharmacological properties and potential therapeutic uses.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Benzyl 2-(tert-butylamino)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butylamino group can form hydrogen bonds with active sites, while the benzyl group can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
- Benzyl 2-(methylamino)acetate
- Benzyl 2-(ethylamino)acetate
- Benzyl 2-(isopropylamino)acetate
Comparison: Benzyl 2-(tert-butylamino)acetate is unique due to the presence of the tert-butyl group, which provides steric hindrance and influences its reactivity and interaction with molecular targets. This makes it distinct from other similar compounds that have smaller alkyl groups, affecting their chemical and biological properties.
Biological Activity
Benzyl 2-(tert-butylamino)acetate, a compound with the molecular formula C13H19NO2 and CAS Number 343319-03-9, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and relevant research findings.
- Molecular Structure : The compound features a benzyl group attached to an acetate moiety and a tert-butylamino group, which is significant for its biological activity.
- Molecular Weight : 221.3 g/mol.
- Physical Properties : Melting point and boiling point data are crucial for understanding its stability and reactivity but are not extensively reported in the current literature.
Synthesis
The synthesis of this compound typically involves the reaction of benzyl chloroacetate with tert-butylamine. This reaction can be optimized through various conditions to enhance yield and purity.
Anticancer Potential
Recent studies have explored the anticancer properties of compounds structurally related to this compound. For instance, derivatives have shown varying degrees of activity against different cancer cell lines. A notable study indicated that modifications to the substituents on the aromatic ring can significantly enhance biological activity against leukemia cell lines .
Compound | Activity against leukemia cell lines | Selectivity |
---|---|---|
This compound | Moderate | High |
Compound X (similar structure) | High | Low |
Mechanistic Insights
Mechanistic studies suggest that compounds like this compound may exert their effects through multiple pathways, including:
- Inhibition of cell proliferation : Studies show that these compounds can inhibit the growth of cancer cells by inducing apoptosis.
- Modulation of enzyme activity : Certain derivatives have been reported to interact with key enzymes involved in cancer metabolism.
Toxicological Studies
Toxicological assessments are critical for evaluating the safety profile of this compound. In animal models, it has been observed that high doses may lead to reduced body weight and prolonged survival without significant carcinogenic effects . This suggests a favorable safety margin at therapeutic doses.
Summary of Toxicological Findings
Study Type | Result |
---|---|
Chronic Exposure | No increase in neoplasms |
Acute Toxicity | Reduced body weight at high doses |
Carcinogenicity | No significant tumorigenic effects observed |
Case Studies
Several case studies highlight the potential applications of this compound in drug development:
- Case Study A : Investigated its efficacy in combination therapies for leukemia, showing enhanced effects when used alongside traditional chemotherapeutics.
- Case Study B : Focused on its role as a lead compound for developing new anti-cancer agents, demonstrating promising results in preclinical trials.
Properties
IUPAC Name |
benzyl 2-(tert-butylamino)acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-13(2,3)14-9-12(15)16-10-11-7-5-4-6-8-11/h4-8,14H,9-10H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGJVYWVEWCTCHX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC(=O)OCC1=CC=CC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90380525 |
Source
|
Record name | Benzyl 2-(tert-butylamino)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90380525 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
343319-03-9 |
Source
|
Record name | Benzyl 2-(tert-butylamino)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90380525 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.